molecular formula C13H8ClNO3 B1581500 4-Chloro-4'-nitrobenzophenone CAS No. 7497-60-1

4-Chloro-4'-nitrobenzophenone

Cat. No.: B1581500
CAS No.: 7497-60-1
M. Wt: 261.66 g/mol
InChI Key: CLFRUWPJQKSRRT-UHFFFAOYSA-N
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Description

4-Chloro-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8ClNO3. It is a derivative of benzophenone, characterized by the presence of a chloro group at the 4-position and a nitro group at the 4’-position of the benzene rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-nitrobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-chlorobenzoyl chloride with nitrobenzene in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-nitrobenzophenone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-nitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Nucleophilic Substitution: Sodium methoxide or other strong bases can facilitate the substitution of the chloro group.

Major Products Formed:

    Reduction: 4-Chloro-4’-aminobenzophenone.

    Nucleophilic Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-4’-nitrobenzophenone has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-3-nitrobenzophenone
  • 4,4’-Dichlorobenzophenone
  • 4-Nitrobenzophenone

Comparison: 4-Chloro-4’-nitrobenzophenone is unique due to the presence of both chloro and nitro groups on the benzene rings, which significantly influence its reactivity and applications. Compared to 4,4’-Dichlorobenzophenone, the nitro group in 4-Chloro-4’-nitrobenzophenone enhances its electrophilic nature, making it more reactive towards nucleophiles .

Properties

IUPAC Name

(4-chlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRUWPJQKSRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324395
Record name 4-Chloro-4'-nitrobenzophenone
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Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-60-1
Record name 4-Chloro-4′-nitrobenzophenone
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name 7497-60-1
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name Methanone, (4-chlorophenyl)(4-nitrophenyl)
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Synthesis routes and methods I

Procedure details

A mixture of (4-chlorophenyl)boronic acid (1.50 g, 9.59 mmol), 4-nitrobenzoyl chloride (1.78 g 9.59 mmol), bis(triphenylphosphine)palladium(II) chloride (0.137 g, 0.192 mmol) and K3PO4 (3.34 g, 19.2 mmol) in toluene (30 mL) was treated as described in WO 2010/015355 to provide the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.137 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 21 is repeated in every detail except that a chlorobenzene solution of 4-nitrobenzoic acid is employed in lieu of a benzene solution of 2-chloro-4-nitrobenzoic acid to obtain a 36% yield of 4'-chloro-4-nitrobenzophenone having a melting point equal to 100° C. to 101° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 2-L 4-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with DCE (480.8 mL), chlorobenzene (1) (90.4 mL, 888.5 mmol) and 4-nitrobenzoylchloride (111.4 g, 600.3 mmol), and the resulting mixture stirred and warmed to 40° C. Aluminum trichloride (97.0 g, 720.4 mmol) was added portionwise over 1 h and then the reaction was heated to 60° C. and stirred for 10 h. The reaction was cooled to 20° C., poured into ice-water (2 L) and stirred for 10 min. The resulting aqueous mixture was extracted with DCM (600 mL×2). The combined organic extracts were was washed with deionized water (1 L×3). The solvent was concentrated at 40° C. to remove DCM and then at 66° C. to yield a pale to slight yellowish solid, which was dissolved in hot EtOH (500 mL) at 76° C., stirred for 30 min, and then gradually cooled to 4° C. over 1 h. The resulting solid was collected by filtration to yield (4-chlorophenyl)(4-nitrophenyl)methanone as a slightly yellowish crystalline solid. (ES, m/z) 262 (M+H)+, 284, 286 (M+Na)+
Name
Quantity
480.8 mL
Type
reactant
Reaction Step One
Quantity
90.4 mL
Type
reactant
Reaction Step One
Quantity
111.4 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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